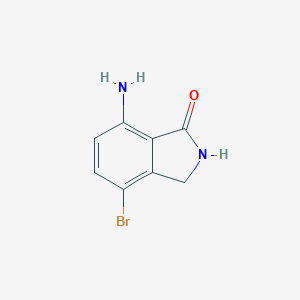
7-Amino-4-bromoisoindolin-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoindoline derivatives, including those related to 7-Amino-4-bromoisoindolin-1-one, has been explored through various methods. A notable approach involves the palladium-catalyzed aminocarbonylation of the Blaise reaction intermediate, offering a one-pot synthesis route to (Z)-3-methyleneisoindolin-1-ones from nitriles, showcasing the versatility and efficiency of modern synthetic techniques in accessing such frameworks (Xuan et al., 2016). Another method described involves the palladium-catalysed Heck reaction, highlighting a pathway to synthesize isoindoline nitroxides, which could be related to the chemical structure of 7-Amino-4-bromoisoindolin-1-one (Keddie et al., 2005).
Molecular Structure Analysis
The molecular structure of isoindoline derivatives, such as 7-Amino-4-bromoisoindolin-1-one, is crucial for understanding their reactivity and properties. Studies involving X-ray crystallography have provided insights into the structure, revealing short-range intermolecular hydrogen bonding critical for their stability and reactivity (Bottle et al., 2000).
Chemical Reactions and Properties
Isoindoline compounds undergo various chemical reactions, leveraging their unique structure for diverse synthetic applications. For instance, bromoethylsulfonium salt has been utilized as an annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of isoindoline-based frameworks in heterocyclic chemistry (Yar et al., 2009).
Aplicaciones Científicas De Investigación
Summary of Application
“4-Bromoisoindolin-1-one” plays a crucial role in organic synthesis and is a valuable intermediate in various fields, including pharmaceuticals . It shows potential as an inhibitor targeting MetRS, an enzyme crucial in protein synthesis and disease pathways . The structure of “4-Bromoisoindolin-1-one” allows for fine-tuning pharmacological properties, making it promising for drug development .
Methods of Application
The compound is prepared through a two-step process, starting from methyl 3-bromo-2-(bromomethyl)benzoate . This process likely involves bromination and cyclization reactions starting from suitable precursors .
Results or Outcomes
The resulting compound exhibits promising MetRS inhibitory activity . By interfering with protein synthesis mediated by MetRS, these compounds hold potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-bromoisoindolin-1-one | |
CAS RN |
169045-01-6 | |
| Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

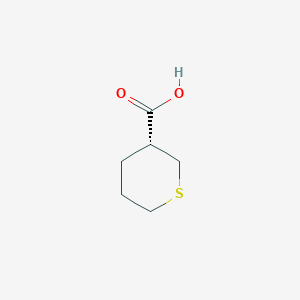
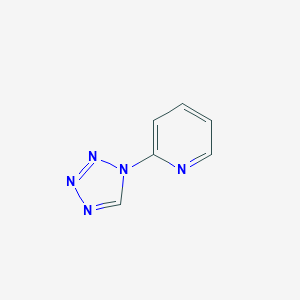
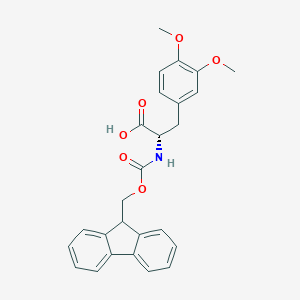
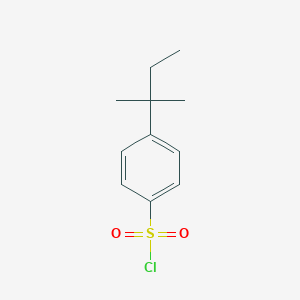

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
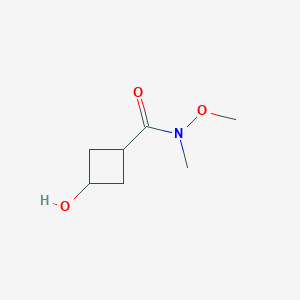

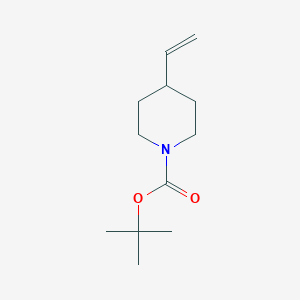
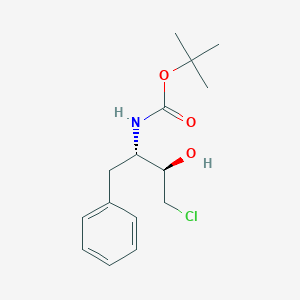
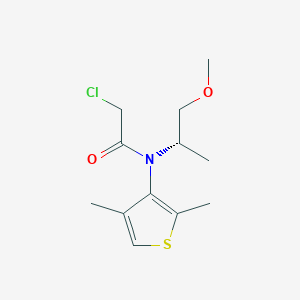

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)